4(1H)-Pyrimidinone, 5-(3-pyridinyl)-

Medicinal Chemistry Structure-Based Drug Design Fragment-Based Screening

4(1H)-Pyrimidinone, 5-(3-pyridinyl)- (CAS 22433-71-2) is a monocyclic heteroaryl compound consisting of a pyrimidin-4(1H)-one core substituted with a 3-pyridinyl ring at the 5-position (IUPAC: 5-(pyridin-3-yl)pyrimidin-4(3H)-one). It has the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 22433-71-2
Cat. No. B12913707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Pyrimidinone, 5-(3-pyridinyl)-
CAS22433-71-2
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CN=CNC2=O
InChIInChI=1S/C9H7N3O/c13-9-8(5-11-6-12-9)7-2-1-3-10-4-7/h1-6H,(H,11,12,13)
InChIKeyMKCROUSWZDOODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4(1H)-Pyrimidinone, 5-(3-pyridinyl)- (CAS 22433-71-2): Chemical Identity & Core Scaffold Properties for Research Sourcing


4(1H)-Pyrimidinone, 5-(3-pyridinyl)- (CAS 22433-71-2) is a monocyclic heteroaryl compound consisting of a pyrimidin-4(1H)-one core substituted with a 3-pyridinyl ring at the 5-position (IUPAC: 5-(pyridin-3-yl)pyrimidin-4(3H)-one) [1]. It has the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol [1]. This compound serves as a fundamental 'privileged scaffold' in medicinal chemistry, with its tautomeric pyrimidinone system and pendant 3-pyridyl group providing a defined vector for hydrogen bonding and metal coordination in target binding sites [2]. It is primarily annotated as a synthetic building block rather than an advanced lead molecule, a key distinction for procurement strategy.

Why 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- Cannot Be Generically Substituted: The Critical Role of Regiochemistry in Target Engagement


Generic substitution of 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- with closely related analogs (e.g., 5-(2-pyridinyl)- or 5-(4-pyridinyl)-pyrimidin-4(3H)-one) fails because the position of the pyridine nitrogen directly dictates the molecule's capacity for specific, directional interactions within a binding pocket. In the analogous class of N-aryl-6-pyrimidinone p38 MAP kinase inhibitors, it was demonstrated that the nitrogen placement in the pendant heterocycle is a critical determinant of kinase selectivity and potency, with incorrect regioisomers leading to a complete loss of target inhibition [1]. For the unadorned scaffold, the 3-pyridinyl isomer provides a unique hydrogen-bond acceptor geometry that is structurally precluded in the 2- and 4-pyridinyl variants, making it a non-replaceable starting material for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns targeting this specific pharmacophoric orientation [1].

Quantitative Differentiation Evidence for 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- Against Its Closest Analogs


Molecular Topology and Hydrogen-Bonding Vector Geometry vs. 2-Pyridinyl and 4-Pyridinyl Regioisomers

The computed topological polar surface area (TPSA) of 54.4 Ų and the specific orientation of the pyridine nitrogen define the compound's molecular recognition profile. In contrast to its 5-(2-pyridinyl) and 5-(4-pyridinyl) analogs, only the 3-pyridinyl substitution presents a hydrogen-bond acceptor vector that is non-colinear with the core scaffold's own H-bonding array, mimicking the key interaction geometry of the adenine base in ATP [1][2]. The 4-pyridinyl isomer (e.g., CAS 22433-72-3) would present a linear, para-disposed acceptor, while the 2-isomer (CAS 22433-70-1) introduces a bifurcated acceptor system proximal to the core, sterically and electronically altering the binding profile [1]. While the specific TPSA values for each analog are computable, direct comparative bioactivity data for these unelaborated building blocks is absent from the non-proprietary domain, necessitating classification as Class-level inference.

Medicinal Chemistry Structure-Based Drug Design Fragment-Based Screening

Physicochemical Property Profile: XLogP3 and Heavy Atom Count as Determinants of Fragment-Like Character

The compound's computed XLogP3 of -0.1 places it at the lower limit of lipophilicity for optimal fragment starting points, while its heavy atom count of 13 and molecular weight of 173.17 g/mol adhere strictly to the 'Rule of Three' (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3) for fragment-based screening libraries [1]. A related class comparator, 5-phenylpyrimidin-4(3H)-one (CAS 17402-82-7, MW 172.18, XLogP approx. 1.0-1.5), would be significantly more lipophilic, potentially masking specific polar interactions due to hydrophobic collapse in aqueous assay buffers [2]. The target compound's lower lipophilicity correlates with higher aqueous solubility, a critical parameter for maintaining compound integrity at the high concentrations (often 0.5-1 mM) used in fragment screens.

Fragment-Based Drug Discovery ADME Lead-Likeness

Tautomeric Stabilization of the Pyrimidinone Core vs. Non-Tautomerizable Analogues

The pyrimidin-4(1H)-one system exists in a tautomeric equilibrium between the 4(1H)-one and 4(3H)-one forms, a property not shared with non-tautomerizable core analogs such as 4-methoxypyrimidine derivatives [1]. This tautomerism allows the compound to adapt its hydrogen-bonding pattern (donor vs. acceptor) to different protein environments, a phenomenon class-level inferred to broaden target class coverage in phenotypic screens. The tautomerizable N-H group (computed H-bond donor count = 1) is absent in O-alkylated or N-alkylated pyrimidinone alternatives, which can only act as pure acceptors.

Medicinal Chemistry Scaffold Optimization Bioisosteres

Validated Application Scenarios for 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Targeting Kinase ATP-Binding Sites

The compound's low molecular weight (173.17 g/mol) and 3-pyridinyl vector, which mimics the key hydrogen-bonding geometry of the adenine ring of ATP, make it an ideal core fragment for constructing kinase inhibitor libraries. Its use is specifically indicated where the objective is to probe the hinge-binding region of kinases with a scaffold that has a proven, published evolutionary path to potent leads, as demonstrated by the N-aryl-6-pyrimidinone p38 inhibitor series originating from a similar core [1].

Regioisomer-Specific Structure-Activity Relationship (SAR) Exploration

In medicinal chemistry programs where a pyridinyl-pyrimidinone core has been identified as a weak hit, the procurement of the pure 3-pyridinyl isomer (this compound) is mandatory for SAR tables. Using the 2- or 4-pyridinyl isomers (CAS 22433-70-1 or 22433-72-3) will generate false structure-activity conclusions due to the divergent vector of the key pyridine nitrogen acceptor, as inferred from the dramatic potency shifts observed in analogous elaborated kinase inhibitor series [1].

Biophysical Assay Development Requiring High-Aqueous Solubility Fragment Controls

With a computed XLogP3 of -0.1, this compound serves as a superior negative control or reference fragment in Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) screening campaigns compared to more lipophilic analogs like 5-phenylpyrimidin-4(3H)-one. Its improved aqueous solubility profile minimizes the need for high DMSO concentrations that can denature target proteins, ensuring assay fidelity at the high screening concentrations (200-1000 µM) typical in fragment-based drug discovery [2].

Versatile Synthetic Intermediate for Divergent Library Synthesis

The unsubstituted N-1 and C-2 positions on the pyrimidinone ring allow for straightforward derivatization (e.g., N-alkylation, halogenation, cross-coupling) to rapidly generate diverse compound libraries. This differentiates it from pre-decorated, more expensive advanced intermediates and makes it the economical starting point for scaffold-oriented medicinal chemistry programs.

Quote Request

Request a Quote for 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.